2-[1-(3-Bromophenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(3-Bromophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a bromophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid typically involves a substitution reaction where a bromine atom on a benzene ring is replaced by a hydrogen atom on a cyclopropane ring . One common method involves the reaction of a bromine compound with cyclopropane, followed by appropriate chemical treatment to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar substitution reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Bromophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropylacetic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-[1-(3-Bromophenyl)cyclopropyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one: Contains a bromophenyl group but with different substituents and a different core structure.
Uniqueness
2-[1-(3-Bromophenyl)cyclopropyl]acetic acid is unique due to its specific combination of a cyclopropane ring, bromophenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(3-bromophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXTJHMGUOZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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